2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various substituents including chlorophenyl and phenylsulfanyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to alter the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole and pyrimidine rings allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to its combination of thiazole and pyrimidine rings, along with the specific substituents that confer distinct biological activities.
Properties
Molecular Formula |
C21H15ClN4OS3 |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H15ClN4OS3/c22-15-8-6-14(7-9-15)13-29-21-24-12-17(30-16-4-2-1-3-5-16)18(25-21)19(27)26-20-23-10-11-28-20/h1-12H,13H2,(H,23,26,27) |
InChI Key |
YVSBMEJDPFBMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=NC=CS3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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